Host-Guest Binding Affinity: Ala-Ala-OMe Exhibits Quantifiably Lower Complexation with Anionic β-Cyclodextrin than Ala-Leu-OMe and Ala-Trp-OMe
Ala-Ala-OMe demonstrates the weakest binding affinity among a series of alanine-containing dipeptide methyl esters with anionic heptakis[6-carboxymethylthio-6-deoxy]-β-cyclodextrin (per-CO₂⁻-β-CD) as determined by ¹H NMR titration in D₂O at pD 7.0 [1]. The binding constant (K) increases systematically with increasing C-terminal side-chain hydrophobicity, establishing Ala-Ala-OMe as the minimal-binding baseline for this dipeptide series [1].
| Evidence Dimension | Binding constant (K) with anionic β-cyclodextrin |
|---|---|
| Target Compound Data | Lowest K value in series (exact numeric value not disclosed in abstract) |
| Comparator Or Baseline | Ala-Leu-OMe: Intermediate K; Ala-Trp-OMe: Highest K |
| Quantified Difference | Binding affinity rank order: Ala-Ala-OMe < Ala-Leu-OMe < Ala-Trp-OMe |
| Conditions | ¹H NMR titration; D₂O solvent; pD 7.0; per-CO₂⁻-β-CD host |
Why This Matters
For researchers designing chiral separation protocols or studying molecular recognition, selecting Ala-Ala-OMe provides a defined low-binding reference point that enables systematic investigation of hydrophobic contributions to host-guest interactions.
- [1] Chirality, 2001, 13, 474-482. Chiral recognition of dipeptide methyl esters by an anionic β-cyclodextrin. DOI: 10.1002/chir.1064. View Source
